molecular formula C8H7Cl2FO2 B1460091 4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol CAS No. 2149598-95-6

4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol

Cat. No.: B1460091
CAS No.: 2149598-95-6
M. Wt: 225.04 g/mol
InChI Key: BHLPEAFFISPOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol is an organic compound with the molecular formula C8H7Cl2FO2 and a molecular weight of 225.04 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a benzyl alcohol framework, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution reactions can produce a variety of substituted benzyl alcohol derivatives .

Scientific Research Applications

4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide
  • 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde
  • 4,6-Dichloro-2-fluoro-3-methoxybenzoic acid

Uniqueness

4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol is unique due to its specific combination of chloro, fluoro, and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and research .

Properties

IUPAC Name

(4,6-dichloro-2-fluoro-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2,12H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLPEAFFISPOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol
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Reactant of Route 5
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Reactant of Route 6
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